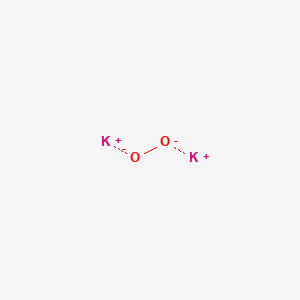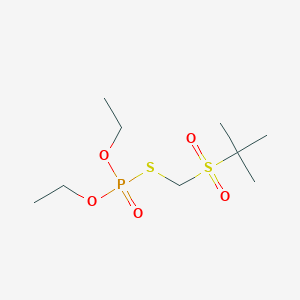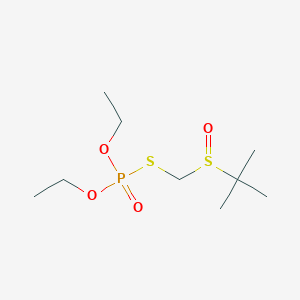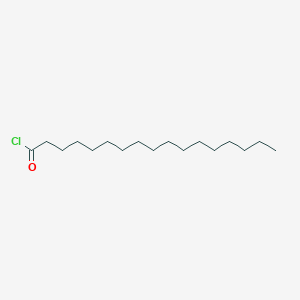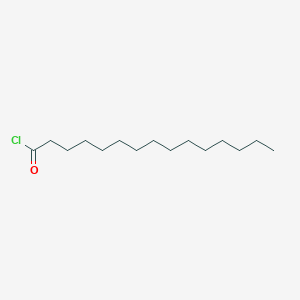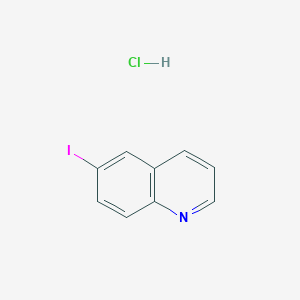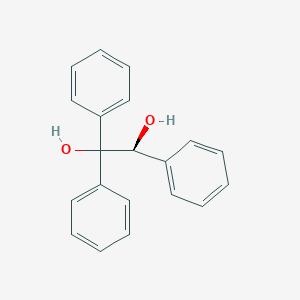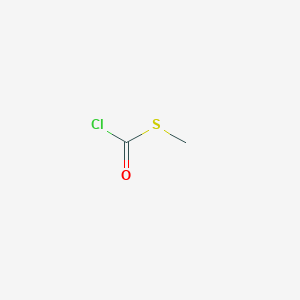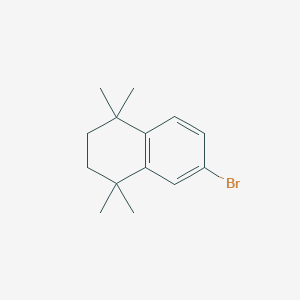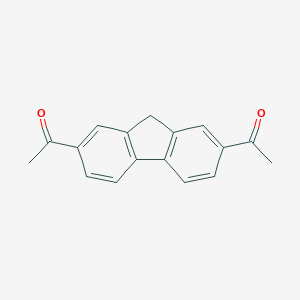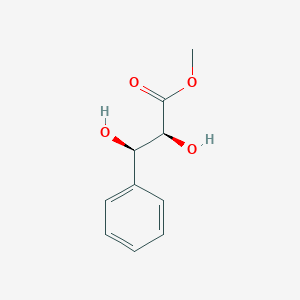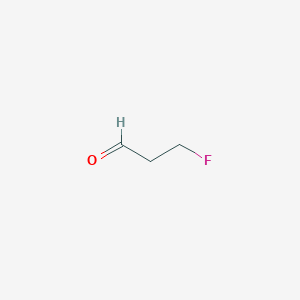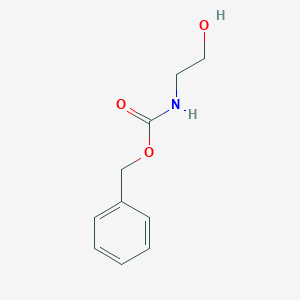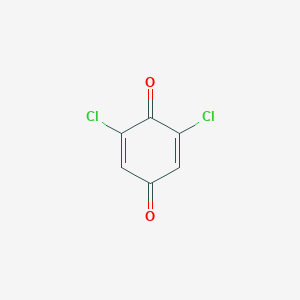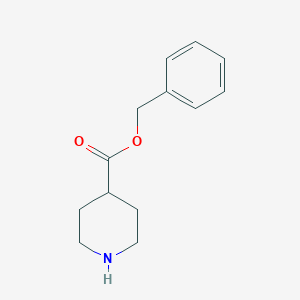
Benzyl Piperidine-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Benzyl Piperidine-4-carboxylate derivatives involves multiple steps, including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . The Mannich procedure is another method used to synthesize alkyl N-benzyl-4-piperidone-3-carboxylate derivatives from pyridine aldehyde, benzylamine, and the monoester of acetonedicarboxylate . Additionally, the synthesis of pharmacologically interesting 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate has been reported, which includes reduction and p-fluorobenzoylation steps .
Molecular Structure Analysis
The molecular structure of Benzyl Piperidine-4-carboxylate derivatives has been extensively studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) has been employed to determine optimized geometrical parameters and complete vibrational assignments of frequencies . The crystal structure of specific derivatives has also been determined, providing insights into the spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involving Benzyl Piperidine-4-carboxylate derivatives are diverse. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines . The reactivity of the compound is further explored through the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which are tested for inhibitory activity toward 5alpha-reductase isozymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl Piperidine-4-carboxylate derivatives are characterized by their potent inhibitory activities against enzymes such as acetylcholinesterase (AChE) and 5alpha-reductase. These properties are influenced by the introduction of various substituents on the nitrogen atom of the piperidine ring and the benzyl group . The derivatives exhibit selectivity towards AChE over butyrylcholinesterase (BuChE) and show potential as therapeutic agents for conditions like dementia and thrombosis .
Wissenschaftliche Forschungsanwendungen
Inhibitory Activity in Steroid-5alpha-Reductase
Benzyl Piperidine-4-carboxylate and its derivatives show significant potential in inhibiting steroid-5alpha-reductase, an enzyme linked with hormonal conditions. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been explored for their inhibitory activity toward 5alpha-reductase isozymes 1 and 2 in human and rat models, displaying a broad range of inhibitory potencies. This suggests its possible therapeutic applications in diseases related to steroid metabolism (Picard et al., 2000).
Mycobacterium tuberculosis GyrB Inhibition
Derivatives of Benzyl Piperidine-4-carboxylate, such as thiazole-aminopiperidine hybrid analogues, have been designed and synthesized for inhibiting Mycobacterium tuberculosis GyrB ATPase. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential in developing new antituberculosis drugs (Jeankumar et al., 2013).
Synthesis of Piperidine Derivatives from Serine
Benzyl Piperidine-4-carboxylate has been used as an intermediate in synthesizing various piperidine derivatives from serine. These derivatives have potential applications in producing a range of substituted piperidine subunits, useful in various chemical and pharmaceutical contexts (Acharya & Clive, 2010).
Microbial Reduction Studies
In microbial reduction studies, Benzyl Piperidine-4-carboxylate derivatives have shown high diastereo- and enantioselectivities. Microorganisms like Candida parapsilosis and Pichia methanolica have been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, highlighting its potential in stereo-specific organic syntheses (Guo et al., 2006).
Anti-Acetylcholinesterase Activity
Benzyl Piperidine-4-carboxylate derivatives also exhibit anti-acetylcholinesterase activity, which is significant in treating neurodegenerative disorders like Alzheimer's disease. The synthesis of 1-benzyl-4-[2-phthalimidoethyl]piperidine and related derivatives has been explored for their potent anti-acetylcholinesterase activity (Sugimoto et al., 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBHAAHASZMYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465092 | |
| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Piperidine-4-carboxylate | |
CAS RN |
103824-89-1 | |
| Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

